

# thermal stability comparison of polyimides from different aromatic dianhydrides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pyromellitic acid*

Cat. No.: *B166702*

[Get Quote](#)

## A Comparative Guide to the Thermal Stability of Polyimides Derived from Different Aromatic Dianhydrides

This guide provides a comprehensive comparison of the thermal stability of polyimides synthesized from various commercially significant aromatic dianhydrides. The data presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize high-performance polymers. The thermal properties, specifically the glass transition temperature ( $T_g$ ) and the 5% weight loss temperature ( $T_d5\%$ ), are critical parameters that dictate the upper service temperature and long-term stability of these materials. This guide aims to elucidate the structure-property relationships between the aromatic dianhydride monomer and the resulting polyimide's thermal performance.

## Data Presentation: Thermal Properties of Polyimides

The thermal stability of polyimides is intrinsically linked to the rigidity and aromatic content of the constituent monomers. The following table summarizes the glass transition temperatures ( $T_g$ ) and decomposition temperatures ( $T_d5\%$ ) of polyimides synthesized from five common aromatic dianhydrides with 4,4'-oxydianiline (ODA) as the diamine. The use of a consistent diamine allows for a more direct comparison of the effect of the dianhydride structure on the thermal properties.

| Dianhydride  | Dianhydride Structure | Polyimide Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
|--|-----------------------|-----------------------|--|--|
| Pyromellitic dianhydride (PMDA)                            |                       | PMDA-ODA              | 385 - 410                              | ~586                                   |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)       |                       | BPDA-ODA              | 325 - 387                              | ~531                                   |
| 3,3',4,4'-Benzophenonete tricarboxylic dianhydride (BTDA)  |                       | BTDA-ODA              | 280 - 290                              | ~554                                   |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) |                       | 6FDA-ODA              | 240 - 326                              | ~521                                   |
| 4,4'-Oxydiphthalic anhydride (ODPA)                        |                       | ODPA-ODA              | 270 - 294                              | ~512                                   |

Note: The data presented is compiled from multiple sources. Variations in experimental conditions such as synthesis methods, molecular weight of the resulting polymer, and thermal analysis parameters can influence the reported values. Therefore, the provided ranges should be considered as representative.

## Experimental Protocols

## Polyimide Synthesis: Two-Step Method

The most common method for synthesizing aromatic polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).<sup>[1]</sup>

### Step 1: Poly(amic acid) Synthesis

- In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, the aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).<sup>[1]</sup>
- The solution is stirred under a continuous nitrogen purge until the diamine is completely dissolved.
- An equimolar amount of the aromatic dianhydride is added to the solution in several portions. The reaction is exothermic and maintaining the temperature is crucial.
- The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.<sup>[1]</sup>

### Step 2: Thermal Imidization

- The poly(amic acid) solution is cast onto a clean, dry glass substrate to form a thin film of uniform thickness.
- The cast film is then subjected to a staged heating process in a vacuum oven or under an inert atmosphere. A typical heating schedule is as follows:
  - 80°C for 1 hour to slowly remove the solvent.
  - 150°C for 1 hour.
  - 200°C for 1 hour.
  - 250°C for 1 hour.
  - 300°C for 1 hour to ensure complete imidization.

- After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

## Thermal Analysis

### Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability and decomposition temperature of the polyimide films.

- A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA sample pan.
- The sample is heated from room temperature to approximately 800°C at a constant heating rate, commonly 10°C/min or 20°C/min.[\[2\]](#)[\[3\]](#)
- The analysis is conducted under a continuous flow of inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[\[4\]](#)[\[5\]](#)
- The Td5% is determined as the temperature at which the sample has lost 5% of its initial mass.

### Differential Scanning Calorimetry (DSC)

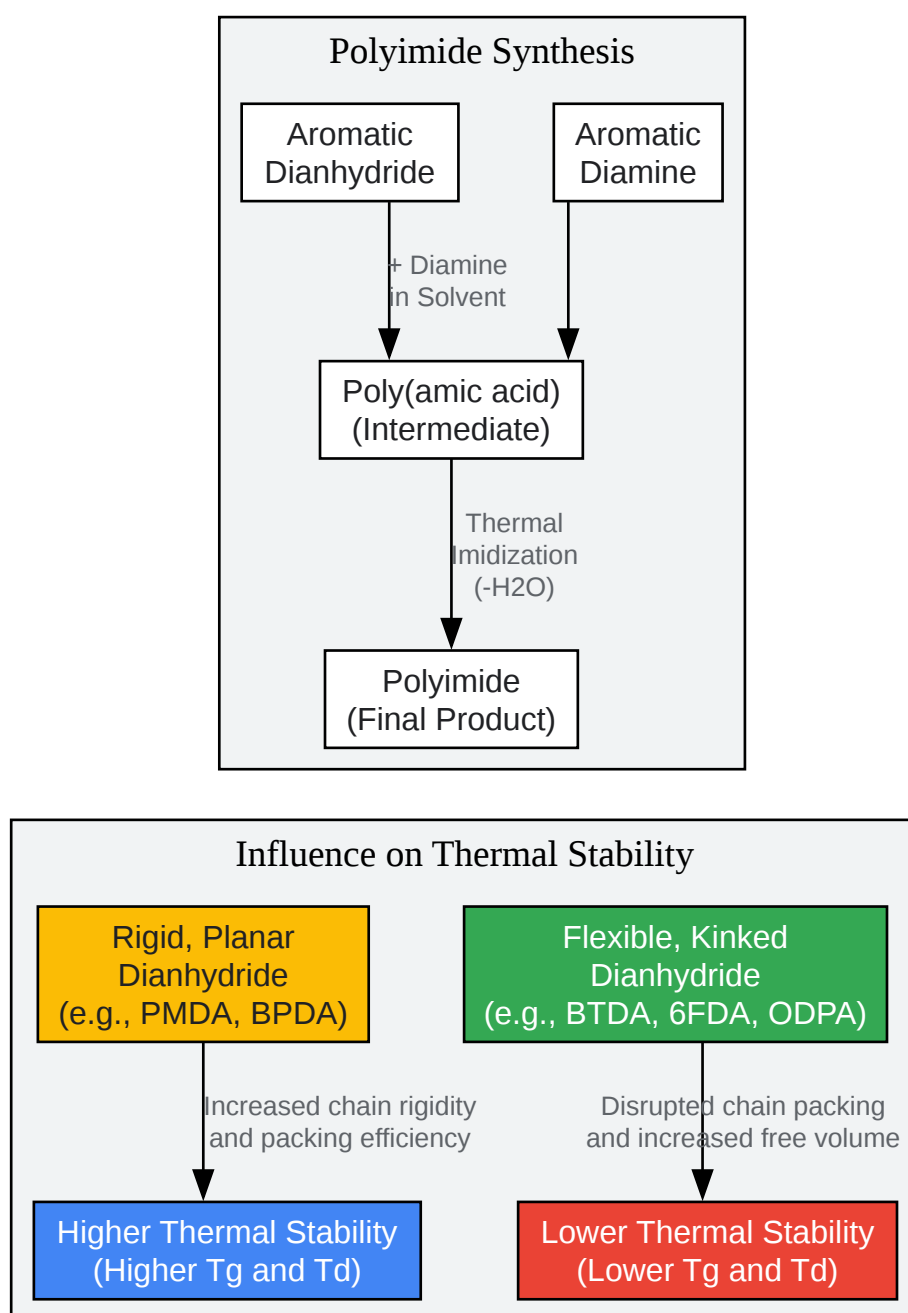
Differential scanning calorimetry is employed to determine the glass transition temperature (T<sub>g</sub>) of the polyimide films.

- A small, encapsulated sample of the polyimide film (typically 5-10 mg) is placed in a DSC sample pan. An empty, sealed pan is used as a reference.[\[6\]](#)
- The sample is subjected to a heat-cool-heat cycle to erase the thermal history of the material. A typical procedure involves:
  - Heating from room temperature to a temperature above the expected T<sub>g</sub> at a rate of 10°C/min or 20°C/min.[\[7\]](#)
  - Cooling back to room temperature.
  - A second heating scan at the same rate.

- The T<sub>g</sub> is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The analysis is performed under a nitrogen atmosphere.[6]

## Visualization of Structure-Property Relationship

The following diagram illustrates the general synthesis of a polyimide and the influence of the dianhydride's chemical structure on the thermal stability of the resulting polymer.



[Click to download full resolution via product page](#)

### Polyimide synthesis and structure-property relationship.

The rigidity of the dianhydride monomer plays a crucial role in determining the thermal stability of the resulting polyimide. More rigid and planar dianhydrides, such as PMDA and BPDA, lead to polyimides with higher glass transition temperatures and decomposition temperatures due to restricted segmental motion and efficient chain packing. Conversely, the introduction of flexible linkages (e.g., ether in ODPa, carbonyl in BTDA) or bulky groups (e.g., hexafluoroisopropylidene in 6FDA) in the dianhydride structure disrupts chain packing, increases free volume, and consequently lowers the thermal stability of the polymer.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers | MDPI [mdpi.com]
- 5. azom.com [azom.com]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- To cite this document: BenchChem. [thermal stability comparison of polyimides from different aromatic dianhydrides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166702#thermal-stability-comparison-of-polyimides-from-different-aromatic-dianhydrides]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)